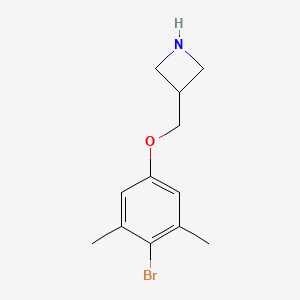

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 3-((4-bromo-3,5-dimethylphenoxy)methyl)azetidine is systematically named based on its structural components. The parent ring is azetidine, a four-membered saturated heterocycle containing one nitrogen atom. The substituents include a methoxy group linked to a 4-bromo-3,5-dimethylphenyl moiety. The numbering prioritizes the bromine atom at position 4 of the phenyl ring, with methyl groups at positions 3 and 5. The methoxy bridge connects the phenyl group to the azetidine ring at the nitrogen-bearing carbon (C3) via a methyl linker.

The IUPAC name reflects the following hierarchy:

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound has been analyzed using computational methods, including molecular mechanics (UFF) and semi-empirical geometry optimization. Key geometric parameters include:

| Parameter | Value | Method |

|---|---|---|

| Br–C bond length (phenyl) | 1.90 Å | RDKit UFF optimization |

| O–C (phenoxy) bond length | 1.41–1.43 Å | RDKit UFF optimization |

| C–N (azetidine) bond length | 1.48–1.50 Å | RDKit UFF optimization |

| C–O–C angle (phenoxy) | 112° | RDKit dihedral analysis |

| Dihedral angle (C–O–C–N) | 170° | RDKit dihedral analysis |

The azetidine ring adopts a puckered conformation to alleviate ring strain, with the nitrogen atom in a pseudo-axial position. The 4-bromo-3,5-dimethylphenoxy group is oriented in a staggered conformation relative to the azetidine ring, as indicated by the dihedral angle of 170°.

Crystallographic Data and Three-Dimensional Configuration

Experimental crystallographic data for this compound are not publicly available. However, computational models provide insights into its 3D configuration:

- Phenoxy group : The bromine atom is positioned para to the methyl groups, creating a sterically hindered environment.

- Azetidine ring : The nitrogen atom participates in intra- and intermolecular interactions, though specific hydrogen-bonding patterns remain uncharacterized.

- Methyl bridge : The methylene (-CH₂-) linker allows flexibility between the phenoxy and azetidine moieties.

For comparison, related azetidine derivatives (e.g., 3-(4-bromo-2-methoxy-phenoxy)azetidine) exhibit similar computational geometries, with variations in substituent positioning affecting electronic distribution.

Comparative Structural Analysis with Related Azetidine Derivatives

The structural features of this compound differ from analogs in substituent arrangement and electronic properties:

| Compound | Molecular Formula | Key Substituents | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₂H₁₆BrNO | 4-Bromo, 3,5-dimethylphenoxy, azetidine | 270.17 g/mol | Para-bromo, meta/methyl symmetry |

| 3-(4-Bromo-2-methoxy-phenoxy)azetidine | C₁₀H₁₂BrNO₂ | 4-Bromo, 2-methoxy-phenoxy, azetidine | 258.11 g/mol | Ortho-methoxy, para-bromo |

| 3-(2-Bromo-4-methylphenoxy)azetidine | C₁₀H₁₂BrNO | 2-Bromo, 4-methylphenoxy, azetidine | 245.12 g/mol | Ortho-bromo, para-methyl |

Key distinctions :

- Substituent Positioning : The 4-bromo-3,5-dimethylphenoxy group creates a symmetrical electron-withdrawing environment, contrasting with asymmetrical analogs like 3-(4-bromo-2-methoxy-phenoxy)azetidine.

- Electronic Effects : The para-bromo group enhances electrophilicity at the phenoxy ring, while methyl groups at positions 3 and 5 stabilize the aromatic system through hyperconjugation.

- Steric Profile : The 3,5-dimethyl substitution increases steric hindrance around the phenoxy group compared to mono-methyl derivatives.

Propriétés

IUPAC Name |

3-[(4-bromo-3,5-dimethylphenoxy)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8-3-11(4-9(2)12(8)13)15-7-10-5-14-6-10/h3-4,10,14H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXOEVHZFRHIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OCC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of 3,5-Dimethylphenol Derivatives

Vapor-phase bromination is an effective method to selectively introduce bromine at the 4-position of 3,5-dimethylphenol or its ethers. This method uses bromine vapor and 3-alkylanisole (or phenol ether) vapors in a reactor maintained at 10–200 mm Hg pressure and temperatures below 100 °C to avoid dibromination impurities. The reaction proceeds with high selectivity and productivity, minimizing the need for extensive purification steps.

The process involves:

- Vaporizing 3-alkylanisole (or 3,5-dimethylphenol derivatives) under reduced pressure.

- Introducing bromine vapor generated by heating liquid bromine above its boiling point (~58 °C).

- Maintaining the reaction zone at slightly elevated temperatures (90–100 °C) to ensure complete vaporization and reaction.

- Refluxing the mixed vapors to drive the bromination to completion.

This method yields 4-bromo-3,5-dimethylphenol or its ethers with minimal dibrominated byproducts, which is critical for the purity of the final azetidine product.

Preparation of Azetidine Core and Functionalization

The azetidine ring is a four-membered nitrogen-containing heterocycle. Its synthesis and functionalization to introduce substituents such as bromine and the phenoxy methyl group are critical steps.

Synthesis of 3-Bromoazetidine Derivatives

Thermal isomerization of aziridines in acetonitrile can yield 3-bromoazetidines. For example, aziridine precursors undergo ring expansion upon heating to afford the azetidine core with bromine substitution at the 3-position.

Alternative methods involve reduction of imines with sodium borohydride or lithium aluminum hydride (LAH) to selectively produce 3-bromoazetidines. The choice of solvent (e.g., ethanol, methanol, isopropanol) influences the product distribution between azetidines and side products.

These methods provide access to functionalized azetidines suitable for subsequent coupling reactions.

Intramolecular Aminolysis of Epoxy Amines Catalyzed by Lanthanide Triflates

Intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by lanthanide triflates such as La(OTf)3 in refluxing 1,2-dichloroethane offers a route to azetidines with high yields (around 81% reported for model substrates).

This method involves:

Coupling of 4-Bromo-3,5-dimethylphenoxy and Azetidine Units

The final step to obtain 3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine involves linking the phenoxy moiety to the azetidine ring via a methylene bridge.

A common approach is the alkylation of the azetidine nitrogen or carbon with a halomethyl derivative of the 4-bromo-3,5-dimethylphenoxy group.

The phenoxy methyl halide can be synthesized by chloromethylation or bromomethylation of the 4-bromo-3,5-dimethylphenol derivative.

The alkylation reaction typically proceeds under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetone, often under inert atmosphere and mild heating.

Purification is achieved by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents.

Summary Table of Preparation Methods

Research Findings and Notes

The vapor-phase bromination method is advantageous for producing high-purity 4-bromo-3,5-dimethylphenoxy intermediates without solvent diluents, increasing productivity and reducing purification steps.

The azetidine synthesis routes provide flexibility in introducing bromine and other substituents, with solvent choice significantly affecting product distribution.

Lanthanide triflate-catalyzed intramolecular aminolysis is a mild and efficient route to azetidines, compatible with various functional groups.

Coupling reactions require careful control of reaction conditions to avoid side reactions and ensure high yield of the target compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiazinane Derivatives (Compounds 35 and 36)

Compounds 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) and 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36) () share the same aromatic substituent as the target azetidine but feature a six-membered thiazinane ring with sulfone groups. Key differences include:

- Synthesis: Compound 35 is synthesized via a thiazinane ring-opening reaction with 4-bromo-3,5-dimethylphenol (66% yield), while 36 undergoes methylation (32% yield) . These yields suggest moderate synthetic efficiency compared to azetidine derivatives, which may require milder conditions due to ring strain.

- Steric Effects: The methyl group in compound 36 introduces steric hindrance, which may limit further functionalization—a contrast to the azetidine’s unhindered methylphenoxy arm .

Piperidine Derivative (1-BOC-4-(4-Bromo-3,5-dimethylphenoxy)piperidine)

The piperidine analog () features a six-membered ring with a tert-butoxycarbonyl (BOC)-protected amine. Notable contrasts include:

- Ring Strain : Piperidine lacks the azetidine’s ring strain, conferring greater conformational flexibility and thermal stability .

- Protection Strategy : The BOC group stabilizes the amine against oxidation and unwanted reactions, whereas the azetidine’s unprotected amine offers greater reactivity for downstream modifications .

- Synthetic Utility : The bromo substituent in both compounds enables cross-coupling reactions (e.g., Suzuki), but the azetidine’s smaller ring may impose steric constraints on coupling partners .

Other Azetidine Derivatives

highlights azetidines functionalized via aza-Michael additions and Suzuki couplings. For example, 3-substituted 3-(acetoxymethyl)azetidines are synthesized using Horner–Wadsworth–Emmons reactions followed by NH-heterocycle additions . Compared to the target compound:

- Diversification Potential: The bromo group in the target compound allows for late-stage diversification via cross-coupling, mirroring strategies used for brominated pyrazole-azetidine hybrids .

Activité Biologique

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the available research on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a 4-bromo-3,5-dimethylphenoxy group. This unique structure may contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| This compound | Salmonella Typhi | 6.25 | 12.5 |

| - | E. coli | 25 | 50 |

| - | Bacillus subtilis | 12.5 | 25 |

These results suggest that the compound is particularly effective against multidrug-resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468). The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 2.1 |

| MDA-MB-468 | 2.2 |

Despite its potency in cell-free assays targeting STAT3 DNA-binding activity, the cellular activity appears to be limited due to poor membrane permeability .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes, notably alkaline phosphatase (ALP). The following findings were observed:

- IC50 for ALP : 1.469 ± 0.02 µM

This indicates that this compound is a competitive inhibitor of ALP, suggesting potential applications in conditions where ALP activity is dysregulated .

The proposed mechanism of action involves the interaction of the compound with key enzymes and receptors within microbial and cancerous cells. By inhibiting specific enzymes related to metabolic pathways, the compound can effectively disrupt cellular functions leading to antimicrobial and anticancer effects.

Case Studies

Several case studies have documented the efficacy of azetidine derivatives similar to this compound:

- Study on Antibacterial Activity : A study demonstrated that azetidine derivatives exhibited varying degrees of antibacterial activity against resistant strains of bacteria, reinforcing the potential of this class of compounds in antibiotic development .

- Anticancer Research : Another investigation highlighted the effectiveness of azetidine-based compounds in inhibiting STAT3-mediated pathways in breast cancer models, suggesting a novel approach to targeting oncogenic signaling pathways .

Q & A

Q. What are the established synthetic routes for 3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine, and what key reagents are involved?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous azetidine derivatives are synthesized via alkylation of azetidine precursors with brominated aryloxy intermediates. In one approach, NaH in N,N-dimethylacetamide (DMAc) is used to facilitate ring-opening and functionalization of bicyclic intermediates, followed by coupling with 4-bromo-3,5-dimethylphenol . Key reagents include halogenated phenols, azetidine precursors, and bases like NaH. LCMS (m/z) and HPLC retention times (e.g., 1.64 minutes under SQD-FA05 conditions) are critical for purity validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 294 [M+H]+) and purity .

- NMR Spectroscopy : 1H and 13C NMR resolve structural features, such as azetidine ring protons (δ ~3.8–4.2 ppm) and aryl substituents. For example, DMSO-d6 is a common solvent for detecting hydrogen bonding or steric effects .

- IR Spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and β-lactam rings (if applicable) .

Q. How does steric hindrance from the 3,5-dimethyl groups impact synthetic yield?

The bulky 3,5-dimethyl substituents on the phenyl ring can slow reaction kinetics during coupling steps. Optimizing reaction temperature (e.g., 45°C) and using polar aprotic solvents like DMAc improves yields by reducing steric clashes . Lower yields in analogous syntheses (e.g., 21–32%) highlight the need for iterative condition screening .

Advanced Research Questions

Q. How can contradictory NMR data arising from dynamic stereochemistry be resolved?

Dynamic NMR (DNMR) or variable-temperature (VT-NMR) experiments are essential. For example, azetidine ring puckering or restricted rotation of the phenoxy group may cause signal splitting. Cooling the sample to –40°C can "freeze" conformers, allowing distinct proton environments to be resolved . Computational modeling (DFT) further aids in assigning stereochemical outcomes .

Q. What strategies address low yields in large-scale synthesis due to halogenated byproducts?

- Byproduct Mitigation : Use scavengers like polymer-supported triphenylphosphine to trap unreacted brominated intermediates.

- Catalytic Optimization : Transition-metal catalysts (e.g., Cu(I)) improve coupling efficiency in Suzuki or Buchwald-Hartwig reactions for aryl-azetidine linkages .

- Process Analytics : In-line PAT (Process Analytical Technology) tools monitor reaction progress and identify side products early .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine atom activates the aryl ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions. In Pd-catalyzed cross-couplings (e.g., Suzuki), the bromine serves as a leaving group, enabling substitution with boronic acids. However, competing debromination can occur; using PdCl2(dppf) with careful ligand tuning minimizes this .

Q. What in vitro models are suitable for preliminary biological evaluation of this compound?

- Microglial Cells : Analogous azetidine derivatives (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) show NLRP3 inflammasome inhibition in BV2 microglial cells, suggesting anti-inflammatory potential .

- Cancer Cell Lines : Fluorinated azetidinones are evaluated in MTT assays for cytotoxicity, with IC50 values correlated to substituent electronegativity .

- Kinase Assays : The azetidine scaffold may interact with kinase ATP pockets; computational docking precedes experimental validation .

Methodological Considerations

Q. Designing a stability study for this compound under physiological conditions

- Buffer Compatibility : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, and 48 hours .

- Light/Temperature Sensitivity : Store aliquots at –20°C, 4°C, and 25°C with/without light protection. LCMS identifies degradation products (e.g., debromination or oxidation) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism .

Q. Resolving discrepancies in reported biological activity across structural analogs

- SAR Analysis : Systematically compare substituents (e.g., bromine vs. fluorine) on azetidine or aryl rings. For example, 3,5-dimethyl groups may enhance lipophilicity (LogP ~2.6), improving membrane permeability but reducing solubility .

- Off-Target Screening : Use kinase profiling panels or GPCR arrays to identify unintended interactions .

Data Contradiction Analysis

Q. Conflicting HPLC retention times in literature: How to validate method transferability?

- Column Calibration : Use USP standards to confirm column performance (e.g., C18, 5 µm, 150 mm).

- Mobile Phase Consistency : Ensure identical buffer ratios (e.g., acetonitrile:water with 0.1% TFA) and gradients .

- Inter-laboratory Validation : Collaborative studies across labs harmonize retention time variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.